(E)-3-(2,5-dimethoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one
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Overview
Description
“(E)-3-(2,5-dimethoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one” is a quinazolinone derivative . Quinazolinone and its derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules of physiological significance and pharmacological utility .
Synthesis Analysis
Quinazolinone derivatives can be synthesized starting with anthranilic acid and cinnamoylisothiocyanate in high yields . Their structures can be elucidated by 1H/13C NMR, FTIR spectroscopy, MS, and elemental analysis .Molecular Structure Analysis
The molecular structure of quinazolinone derivatives can be characterized by elemental analyses, FT-IR, 1H NMR spectroscopy, and X-ray single-crystal diffraction analysis .Chemical Reactions Analysis
The synthesis of quinazolinone derivatives involves various chemical reactions. According to the main method adopted in research design, these synthetic methods can be divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives can be analyzed using various spectroscopic techniques, including 1H/13C NMR, FTIR spectroscopy, and MS .Scientific Research Applications
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. The research has shown that these compounds possess a wide range of biological activities, including inhibiting epidermal growth factor receptor (EGFR), which plays a significant role in the proliferation of cancer cells. Various studies have identified quinazoline compounds as potent inhibitors of EGFR, demonstrating their potential in treating different types of cancer by inhibiting both wild-type and mutated EGFR. These findings suggest that the development of novel quinazoline compounds remains a promising area in anticancer drug research, with several patents approved for their use as inhibitors of other kinases, histone deacetylase, Nox, and some metabolic pathways due to their structural diversity and large number of proteins targeted (Ravez et al., 2015).
Antimicrobial Activity
Quinazoline derivatives have shown significant antimicrobial activity, including antibacterial effects against various strains such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. This activity is attributed to the stability and versatility of the quinazolinone nucleus, allowing for the introduction of bioactive moieties to create potent medicinal agents. The ongoing discovery of newer and more complex variants of quinazolinone structures highlights the potential of these compounds in addressing the challenge of antibiotic resistance, presenting an opportunity for the development of new antibiotics (Tiwary et al., 2016).
Optoelectronic Applications
Beyond their biomedical applications, quinazoline derivatives have also been explored for their potential in optoelectronic materials. These compounds have been incorporated into π-extended conjugated systems, proving valuable for the creation of novel optoelectronic materials. They have found applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, demonstrating the versatility of quinazoline and pyrimidine fragments in the field of materials science. The electroluminescent properties of these compounds are of particular interest for fabricating materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and materials for nonlinear optical applications (Lipunova et al., 2018).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(3E)-3-[(2,5-dimethoxyphenyl)methylidene]-1,2-dihydropyrrolo[1,2-a]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-24-15-7-8-18(25-2)14(12-15)11-13-9-10-22-17-6-4-3-5-16(17)20(23)21-19(13)22/h3-8,11-12H,9-10H2,1-2H3/b13-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLPDQVIVJSOPA-ACCUITESSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2CCN3C2=NC(=O)C4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/2\CCN3C2=NC(=O)C4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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